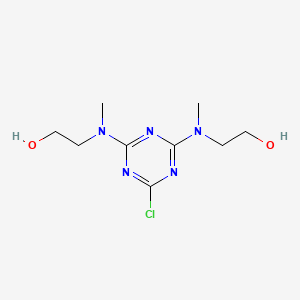
2,2'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the 6-position of the triazine ring and two diethanol groups linked through methylazanediyl bridges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol typically involves the reaction of cyanuric chloride with diethanolamine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the nucleophilic substitution of the chlorine atoms by the diethanolamine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or water.
Oxidation and reduction: Various oxidizing or reducing agents depending on the desired transformation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Hydrolysis: Diethanolamine and triazine derivatives.
Applications De Recherche Scientifique
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol involves its interaction with specific molecular targets. The chloro group and diethanolamine moieties allow the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar reactivity but different substituents.
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides like atrazine.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as a precursor in the synthesis of other triazine derivatives.
Uniqueness
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is unique due to its specific combination of chloro and diethanolamine groups, which confer distinct chemical and biological properties. Its ability to undergo nucleophilic substitution and form stable covalent bonds with biomolecules makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
62192-66-9 |
|---|---|
Formule moléculaire |
C9H16ClN5O2 |
Poids moléculaire |
261.71 g/mol |
Nom IUPAC |
2-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C9H16ClN5O2/c1-14(3-5-16)8-11-7(10)12-9(13-8)15(2)4-6-17/h16-17H,3-6H2,1-2H3 |
Clé InChI |
ZKVZBJASQHOZOE-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=NC(=NC(=N1)Cl)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
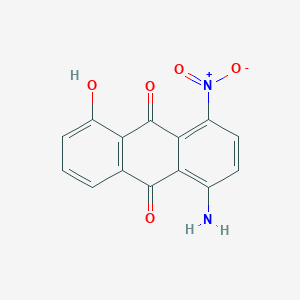

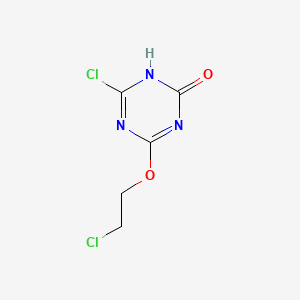
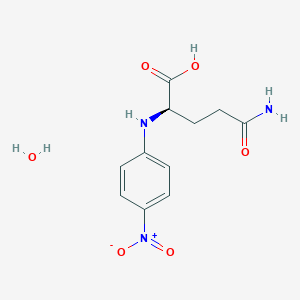
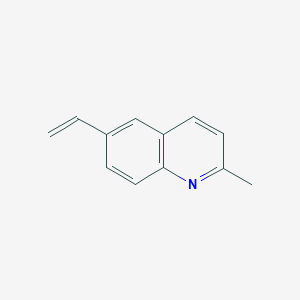
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
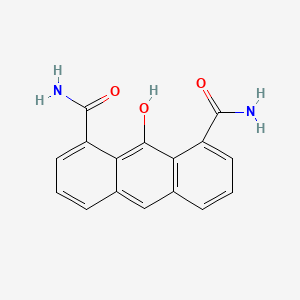
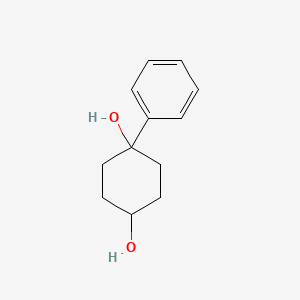
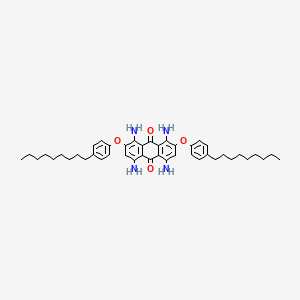
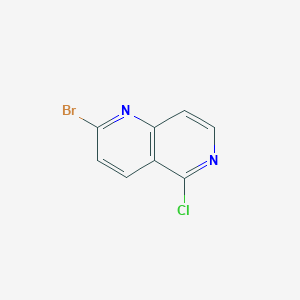
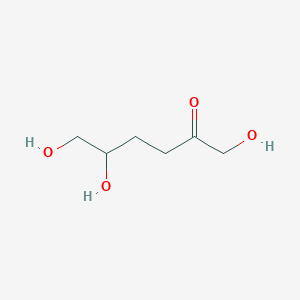
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
